4-(3-chloro-4-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
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Properties
IUPAC Name |
[4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-28-18-10-9-15(13-16(18)22)24-14-20(21(25)23-11-5-2-6-12-23)29(26,27)19-8-4-3-7-17(19)24/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEABFLGAIPPBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-chloro-4-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic molecule with potential therapeutic applications in various fields, particularly in oncology and neurology. Its unique structural features may confer significant biological activities, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C24H24ClN3O4
- Molecular Weight : 453.9 g/mol
- IUPAC Name : N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-4-(piperidin-1-carbonyl)quinolin-1(2H)-yl]acetamide
This compound features a benzothiazine core, which is known for its diverse biological activities. The presence of a chloro and methoxy group on the phenyl ring enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that compounds with similar structural motifs often demonstrate anticancer properties . The benzothiazine framework is associated with the inhibition of various cancer cell lines. For instance, preliminary data suggest that this compound may inhibit cell proliferation by interacting with critical proteins involved in cell survival pathways .
Anti-inflammatory Effects
In addition to its anticancer potential, the compound may also possess anti-inflammatory properties . The structural components, particularly the piperidine and benzothiazine moieties, are often linked to reduced inflammation through modulation of inflammatory pathways.
Neuroprotective Properties
Given the increasing interest in neurodegenerative diseases, compounds like this one are being evaluated for their neuroprotective effects . The ability to cross the blood-brain barrier and interact with neuronal pathways makes it a candidate for treating conditions such as Alzheimer's and Parkinson's disease.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Protein Kinases : It may inhibit kinases involved in cancer cell signaling.
- Inflammatory Mediators : It could modulate the activity of cytokines and other mediators involved in inflammation.
These interactions are crucial for understanding how modifications to the compound's structure can enhance its efficacy against specific biological targets.
Research Findings and Case Studies
Recent studies have highlighted the following findings regarding the biological activity of this compound:
These findings underscore the need for further investigation into the compound's therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
